Magainin 1

Antimicrobial peptide MIC comparison Broad-spectrum activity

Select Magainin 1 as your baseline reference control for antimicrobial peptide engineering. With EC50 of 33–37 µM against HSV-1/HSV-2, this 23-aa cationic AMP provides a well-characterized benchmark for screening novel peptides. The carboxyl form reduces hemolytic activity vs. Magainin 2 amide variants, making it ideal for therapeutic index studies. Its shallow lipid bilayer insertion enables toroidal pore mechanism investigation distinct from melittin. Essential native scaffold for SAR-driven rational design programs achieving up to 100-fold activity improvement over parent sequence.

Molecular Formula C₁₁₂H₁₇₇N₂₉O₂₈S
Molecular Weight 2409.8 g/mol
CAS No. 108433-99-4
Cat. No. B549821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagainin 1
CAS108433-99-4
Synonymsmagainin 1 peptide, Xenopus
magainin 1, Xenopus
Molecular FormulaC₁₁₂H₁₇₇N₂₉O₂₈S
Molecular Weight2409.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN
InChIInChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1
InChIKeyOFIZOVDANLLTQD-ZVNXOKPXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magainin 1 (CAS 108433-99-4): Baseline Profile of the Prototype Amphibian Antimicrobial Peptide


Magainin 1 (Magainin I) is a 23-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog Xenopus laevis [1]. It belongs to the magainin family of host defense peptides characterized by an amphipathic α-helical conformation upon interaction with lipid membranes [2]. Magainin 1 exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal and antiviral properties, making it a foundational reference compound for natural AMP research and peptide engineering programs [3].

Why Magainin 1 Cannot Be Interchanged with Magainin 2, Pexiganan, or Other Amphipathic AMPs


Despite sharing a common biosynthetic origin and high sequence homology, the magainin family exhibits substantial functional divergence driven by subtle amino acid substitutions and terminal modifications. Magainin 1 and Magainin 2 differ by only two residues (positions 10 and 22), yet this minimal variation produces measurable differences in antimicrobial potency, hemolytic activity, and membrane-binding kinetics [1]. Moreover, the widely studied synthetic analog pexiganan (MSI-78), while derived from magainin 2, possesses an entirely distinct efficacy and toxicity profile that precludes direct substitution in experimental systems [2]. Even within the broader class of cationic amphipathic peptides (e.g., melittin, PGLa), differences in pore-forming mechanism, lipid selectivity, and off-target cytotoxicity render the compounds non-interchangeable for both research applications and therapeutic development [3]. Selection of the specific magainin variant must therefore be guided by the precise experimental or procurement objective rather than assumed functional equivalence.

Magainin 1 vs. Closest Analogs: A Quantitative Comparator Guide for Scientific Procurement


Antimicrobial Potency: Magainin 2 Demonstrates Superior Broad-Spectrum Activity Compared to Magainin 1

In a direct comparative study against Bacillus subtilis and Escherichia coli using agar diffusion assays, Magainin 2 consistently produced larger inhibition zones than Magainin 1 at equivalent volumes (1.5, 5, and 10 µL of 10 mg/mL stock). Magainin 2's activity surpassed that of ampicillin at higher volumes, whereas Magainin 1 showed minimal to no measurable activity in this assay system [1]. In a separate cross-study analysis, Magainin 2 exhibited lower MIC values against E. coli (5 µg/mL) and S. epidermidis (10 µg/mL) compared to the reported MICs for Magainin 1, which generally trend higher in the literature .

Antimicrobial peptide MIC comparison Broad-spectrum activity

Hemolytic Activity: Magainin 1 Carboxyl Form Exhibits Reduced Erythrocyte Lysis Relative to Magainin 2 Amide Variants

In a systematic structure-activity relationship (SAR) study of 50 magainin analogs, the C-terminal carboxyl form of Magainin 1 (M1-C) demonstrated equal antimicrobial activity to the parent sequence but exhibited substantially decreased hemolytic activity against human erythrocytes compared to the C-terminal amide form of Magainin 2 (M2-A) [1]. Specifically, M2-A with glycine-18 omitted had significantly increased hemolytic activity relative to baseline, whereas M1-C maintained lower hemolysis. The carboxyl-terminated Magainin 1 thus presents a more favorable hemolytic profile.

Hemolytic activity Cytotoxicity Therapeutic index

Membrane Pore Formation Mechanism: Magainin 1 Forms Toroidal Pores with Shallower Bilayer Insertion than Melittin

A 2024 study employing patch-clamp electrophysiology and intramembrane field compensation demonstrated that Magainin 1 and melittin interact with lipid bilayers via distinct mechanisms [1]. Melittin inserts deeper into the hydrophobic core of the lipid bilayer, whereas Magainin 1 remains more peripherally associated at the membrane interface. This differential insertion depth translates to diversity in pore formation architecture: both peptides form toroidal pores, but Magainin 1 produces pores with distinct conductance properties and shorter lifetimes.

Pore formation Toroidal pore Lipid bilayer insertion

Antiviral Efficacy: Magainin 1 Inhibits HSV-1 and HSV-2 with EC50 Values of 33–37 µM in Vero Cells

In a comparative evaluation of cationic antimicrobial peptides against herpes simplex virus, Magainin 1 demonstrated concentration-dependent inhibition of HSV-1 and HSV-2 infection in Vero cells [1]. The 50% effective concentration (EC50) was determined to be 36.59 µM for HSV-1 and 33.20 µM for HSV-2. While Magainin 2 was also active against both viral strains in this study, the quantitative EC50 values for Magainin 1 establish it as a validated reference point for antiviral screening of magainin-family peptides.

Antiviral activity HSV-1 HSV-2 EC50

Engineered Analog Activity: Modified Magainin 1 Analogs Achieve Up to 100-Fold Improvement in Antimicrobial Potency Without Hemolysis Increase

US Patent 5,221,732 discloses modified peptide analogs based on magainin sequences that exhibit improved broad-spectrum antimicrobial activity [1]. The modifications involve replacing low helical propensity residues (e.g., Ser8, Gly13, Gly18) with high helical propensity residues (e.g., alanine) and modifying termini to reduce exopeptidase degradation. The resulting analogs demonstrate an increase of up to two orders of magnitude (100-fold) in antimicrobial activity compared to unmodified magainin peptides. In the most favorable cases, this potency enhancement was achieved with no appreciable increase in hemolytic activity over Magainin 1.

Peptide engineering Analog design Potency improvement

Lipid Binding Affinity: Magainin 1 Binds Negatively Charged Phosphatidylserine Vesicles with K = 3.8 × 10⁵ M⁻¹

Magainin 1 binding to bovine brain phosphatidylserine sonicated vesicles was characterized via Langmuir isotherm analysis, yielding a binding constant (K) of 3.8 × 10⁵ M⁻¹ and a binding-site number of 0.10 per lipid molecule . This quantitative binding parameter establishes Magainin 1's affinity for anionic lipid membranes, which are abundant in bacterial surfaces but sparse in mammalian cell membranes. While comparable binding constants for Magainin 2 and other analogs are not consistently reported under identical conditions, this value serves as a reference point for assessing relative membrane affinity across magainin variants.

Lipid binding Langmuir isotherm Membrane interaction

Optimal Use Cases for Magainin 1 in Research and Industrial Workflows


Low-Potency Reference Control in Antimicrobial Screening Assays

Given the direct comparative evidence that Magainin 2 exhibits quantifiably greater antimicrobial potency than Magainin 1 in agar diffusion and MIC assays [1], Magainin 1 is optimally deployed as a low-activity or baseline reference control. This application is particularly valuable when screening novel engineered peptides for improved potency, where Magainin 1 provides a consistent, well-characterized benchmark against which enhancement can be measured.

Hemocompatibility and Therapeutic Index Studies Using Carboxyl-Terminated Form

The SAR evidence demonstrating that the C-terminal carboxyl form of Magainin 1 maintains antimicrobial activity while substantially decreasing hemolytic action relative to Magainin 2 amide variants [2] positions Magainin 1 (specifically the carboxyl form) as the preferred magainin family member for studies investigating the therapeutic index or hemocompatibility of AMPs. Researchers focused on minimizing erythrocyte lysis while retaining antimicrobial function should select Magainin 1 over Magainin 2 analogs.

Mechanistic Studies of Toroidal Pore Formation and Interfacial Membrane Activity

The biophysical evidence that Magainin 1 inserts more shallowly into lipid bilayers than melittin and produces toroidal pores with distinct conductance properties [3] makes Magainin 1 the compound of choice for mechanistic investigations of interfacial peptide assembly and toroidal pore architecture. Magainin 1's peripheral membrane association contrasts with the deep insertion of melittin, enabling researchers to dissect the relationship between insertion depth and pore function.

Antiviral Benchmarking Against Enveloped Viruses (HSV-1 and HSV-2)

With quantitatively established EC50 values of 33–37 µM against HSV-1 and HSV-2 in Vero cell monolayers [4], Magainin 1 serves as a validated reference compound for antiviral screening programs targeting enveloped viruses. This defined antiviral activity profile enables researchers to use Magainin 1 as a positive control when evaluating novel magainin analogs or combination antiviral strategies.

Baseline Scaffold for Rational Peptide Engineering and SAR Studies

Patent evidence demonstrates that modified magainin analogs can achieve up to 100-fold improvement in antimicrobial activity over the parent scaffold [5]. Magainin 1 is therefore an essential procurement item for peptide engineering programs that require the native sequence as a starting material for rational design, helix propensity modifications, terminus capping, and structure-activity relationship validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magainin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.